![molecular formula C18H20N2O B11844408 N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide CAS No. 651733-99-2](/img/structure/B11844408.png)
N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide typically involves the condensation of an aromatic amine with a suitable acylating agent. One common method involves the reaction of 3,5-dimethylaniline with phthalic anhydride to form the isoindoline core, followed by acetylation to introduce the acetamide group. The reaction conditions often include the use of a solvent such as toluene or ethanol, and a catalyst like sulfuric acid or acetic anhydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions (e.g., acidic or basic medium, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups.
科学研究应用
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.
作用机制
The mechanism of action of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(3,5-Dimethylphenyl)isoindoline
- N-(2,5-Dimethylphenyl)isoindolin-5-yl)acetamide
- N-(2,3-Dimethylphenyl)isoindolin-5-yl)acetamide
Uniqueness
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the acetamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
651733-99-2 |
|---|---|
分子式 |
C18H20N2O |
分子量 |
280.4 g/mol |
IUPAC 名称 |
N-[2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-yl]acetamide |
InChI |
InChI=1S/C18H20N2O/c1-12-6-13(2)8-18(7-12)20-10-15-4-5-17(19-14(3)21)9-16(15)11-20/h4-9H,10-11H2,1-3H3,(H,19,21) |
InChI 键 |
QTUVLGFZCFEDAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


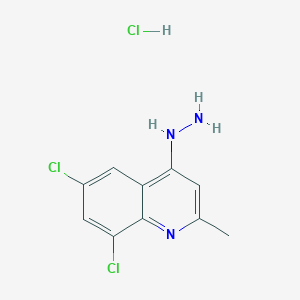
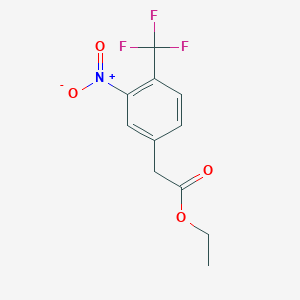
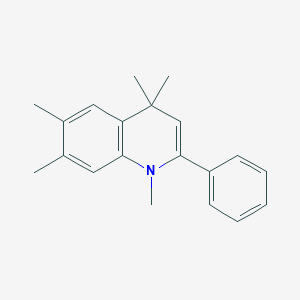
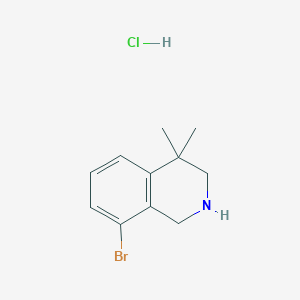
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
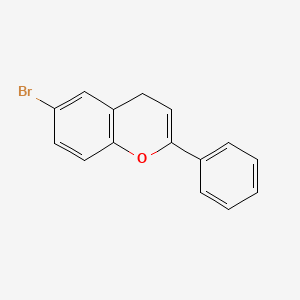
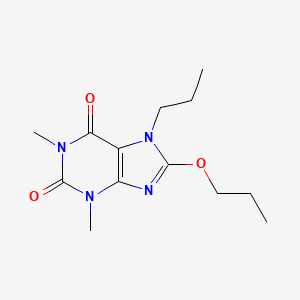
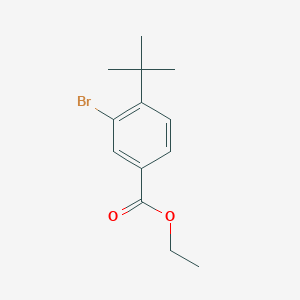
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
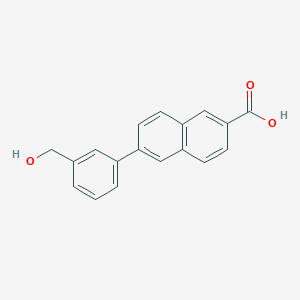


![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)
